

Toxicological Profile of 3-Ketocarbofuran: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Ketocarbofuran

Cat. No.: B117061

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Abstract

3-Ketocarbofuran is a major and toxicologically significant metabolite of the N-methylcarbamate insecticide carbofuran. Formed through the oxidation of 3-hydroxycarbofuran, it contributes to the overall toxicity of the parent compound. This technical guide provides a comprehensive overview of the toxicological profile of **3-ketocarbofuran**, summarizing key data on its acute toxicity, mechanism of action, and genotoxic potential. Due to the limited availability of specific data for **3-ketocarbofuran** in certain toxicological areas, information from studies on the parent compound, carbofuran, is included to provide a more complete assessment of potential hazards. This guide also details relevant experimental protocols and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its toxicological properties.

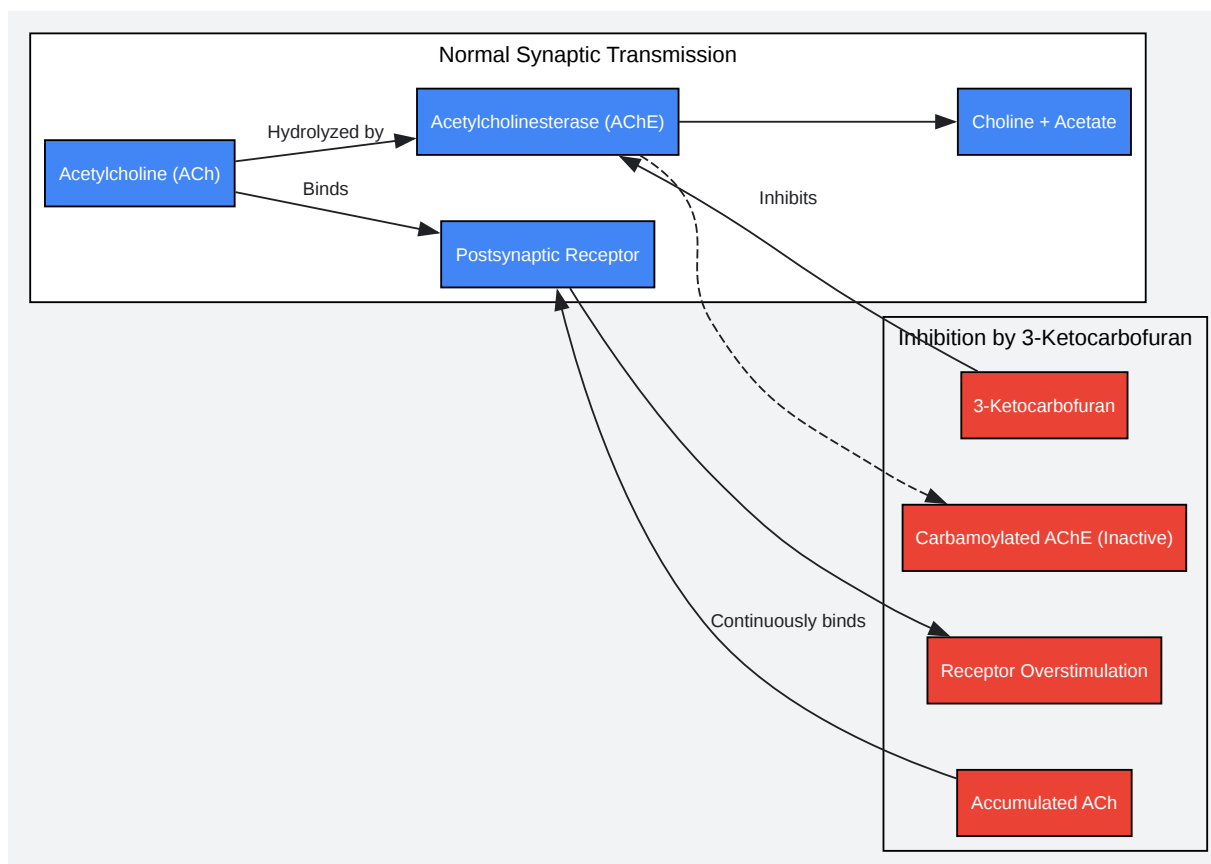
Chemical Identity and Physical Properties

Property	Value
Chemical Name	2,3-dihydro-2,2-dimethyl-3-oxo-7-benzofuranyl methylcarbamate
Synonyms	3-Oxocarbofuran, Carbofuran-3-keto
CAS Number	16709-30-1
Molecular Formula	C ₁₂ H ₁₃ NO ₄
Molecular Weight	235.24 g/mol
Appearance	Solid
Melting Point	175-185 °C

Mechanism of Action: Cholinesterase Inhibition

Like its parent compound carbofuran, **3-ketocarbofuran**'s primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.^{[1][2]} AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

The inhibition of AChE by carbamates like **3-ketocarbofuran** is a reversible process involving the carbamoylation of the serine hydroxyl group at the active site of the enzyme.^[1] This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to the characteristic signs of cholinergic toxicity.



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Mechanism of Cholinesterase Inhibition.

Toxicological Data

Acute Toxicity

3-Ketocarbofuran exhibits high acute toxicity via the oral route. The available median lethal dose (LD50) values are summarized in the table below.

Species	Route	LD50	Reference
Rat	Oral	295 mg/kg	[3]
Mouse	Oral	10 mg/kg	[3]

Signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, lacrimation, urination, defecation (SLUD), muscle tremors, fasciculations, and in severe cases, respiratory distress and convulsions.[1]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies on **3-ketocarbofuran** are not readily available in the public literature. However, studies on the parent compound, carbofuran, provide an indication of the potential long-term effects. In a 90-day study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for neurotoxicity for carbofuran was 2.4 mg/kg of body weight per day, based on clinical signs of neurotoxicity at higher doses.[3]

Genotoxicity

There is limited specific genotoxicity data for **3-ketocarbofuran**. Studies on the parent compound, carbofuran, have generally concluded that it is not genotoxic in a wide range of in vitro and in vivo assays.[3] However, N-nitroso derivatives of carbofuran and its metabolites have been shown to be mutagenic in the Ames test and to induce chromosome aberrations in Chinese hamster ovary (CHO) cells.

Carcinogenicity

There is no direct evidence to suggest that **3-ketocarbofuran** is carcinogenic. The International Agency for Research on Cancer (IARC) has not classified **3-ketocarbofuran**. [2] Long-term carcinogenicity studies on the parent compound, carbofuran, in mice and rats have not shown any evidence of tumorigenicity.[3]

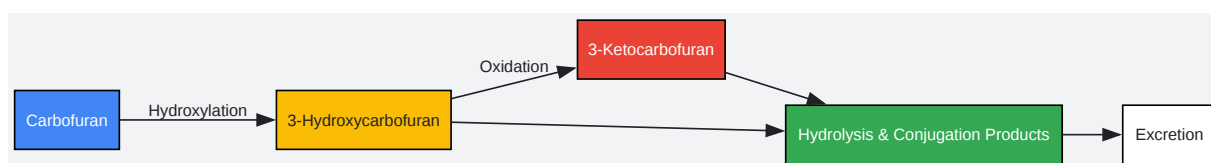
Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **3-ketocarbofuran** are lacking. Studies on carbofuran have established No-Observed-Adverse-Effect Levels (NOAELs) for maternal and developmental toxicity. In a rabbit teratogenicity study, the NOAEL was 0.6 mg/kg

of body weight per day.[3] In a multi-generation study in rats, the NOAEL for pup toxicity was 4.4 mg/kg of body weight per day, and for maternal toxicity, it was 1.5 mg/kg of body weight per day.[3] These studies on carbofuran did not show any teratogenic potential.[3]

Metabolism

3-Ketocarbofuran is a product of the metabolic oxidation of carbofuran. The primary metabolic pathway involves the hydroxylation of the furan ring to form 3-hydroxycarbofuran, which is then further oxidized to **3-ketocarbofuran**. These metabolites can undergo further hydrolysis and conjugation before excretion.



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Simplified Metabolic Pathway of Carbofuran.

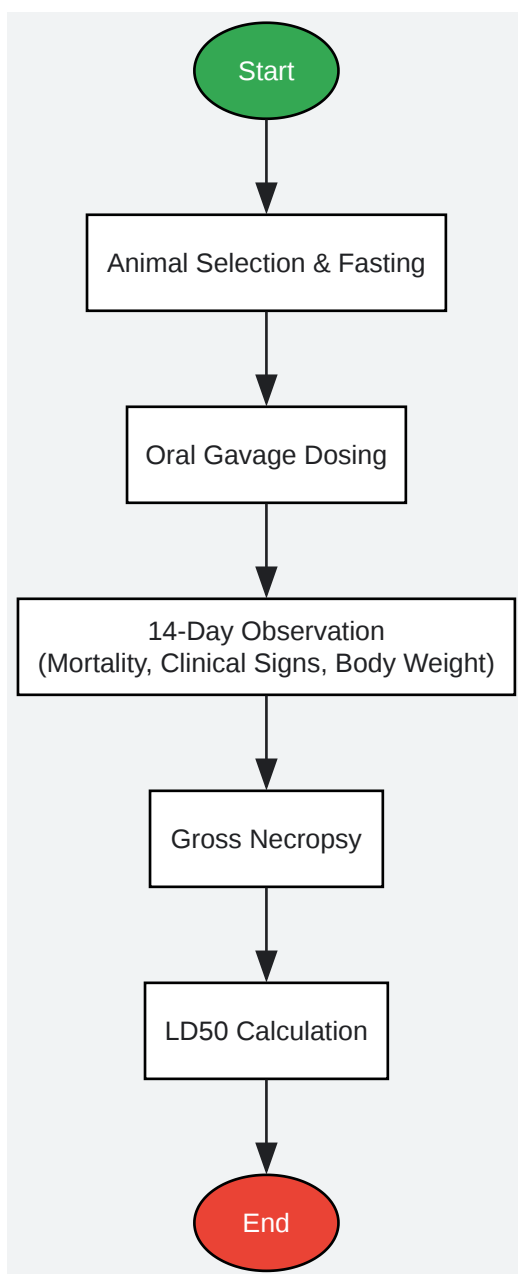
Experimental Protocols

Acute Oral Toxicity - LD50 Determination (Based on OECD Guideline 423)

This protocol outlines the general procedure for determining the acute oral LD50.

- **Test Animals:** Healthy, young adult rodents (e.g., rats or mice), typically females, are used.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted overnight prior to dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. A stepwise procedure is used, starting with a dose expected to be toxic.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

- Necropsy: A gross necropsy of all animals is performed at the end of the study.
- Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups.



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